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Introduction

The Barton-McCombie deoxygenation is a powerful and widely utilized reaction in organic
synthesis for the reductive removal of a hydroxyl group from an alcohol.[1][2] This
transformation is a cornerstone in medicinal chemistry and natural product synthesis, where the
selective deoxygenation of complex molecules is often a crucial step. The classical method,
developed by Sir Derek Barton and Stuart McCombie, typically employs toxic and difficult-to-
remove organotin reagents like tributyltin hydride.[2][3]

This document details a more environmentally benign and operationally simpler alternative
using triethylborane (EtsB) as a radical initiator.[4] In the presence of atmospheric oxygen,
triethylborane efficiently initiates the radical chain process, offering a tin-free pathway for the
deoxygenation of primary, secondary, and tertiary alcohols.[4] This method is particularly
advantageous for the deoxygenation of tertiary alcohols, as the reaction can be conducted at
room temperature, thereby minimizing the risk of elimination side reactions that can occur at
higher temperatures.

Reaction Principle
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The triethylborane-mediated Barton-McCombie deoxygenation proceeds through a radical
chain mechanism. The key steps are:

 Activation of the Alcohol: The alcohol is first converted into a thiocarbonyl derivative, typically
a xanthate. This is achieved by treating the alcohol with a base (e.g., sodium hydride),
followed by carbon disulfide and then an alkylating agent (e.g., methyl iodide).[5]

o Radical Initiation: Triethylborane reacts with atmospheric oxygen to generate an ethyl
radical (Ete).[4]

e Propagation Cycle:

o The ethyl radical reacts with the thiocarbonyl group of the xanthate, leading to the
formation of a carbon-centered alkyl radical.

o This alkyl radical then abstracts a hydrogen atom from a suitable donor to yield the final
deoxygenated product. In the triethylborane-mediated reaction, the hydrogen source can
be the solvent, adventitious water, or other added hydrogen donors like silanes.[4]

Applications in Drug Development and Organic
Synthesis

The ability to selectively remove hydroxyl groups is critical in the synthesis and modification of
complex molecules. This reaction allows for:

o Access to Novel Analogs: Modifying the structure of a lead compound by removing specific
hydroxyl groups can significantly impact its biological activity, selectivity, and
pharmacokinetic properties.

» Simplification of Natural Products: Deoxygenation can be a key step in the total synthesis of
natural products or in the preparation of simplified, more synthetically accessible analogs for
structure-activity relationship (SAR) studies.

« Introduction of Lipophilicity: Replacing a polar hydroxyl group with a hydrogen atom
increases the lipophilicity of a molecule, which can enhance its membrane permeability and
oral bioavailability.
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Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the triethylborane-

mediated Barton-McCombie deoxygenation of various alcohol substrates.
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Note: "Good" indicates a high but unspecified yield as reported in the literature.

Experimental Protocols
Protocol 1: General Procedure for the Preparation of an
S-Methyl Xanthate from an Alcohol

This protocol is a prerequisite for the deoxygenation reaction.

Materials:

e Alcohol
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e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

o Carbon disulfide (CS2)

o Methyl iodide (Mel)

» Saturated aqueous ammonium chloride (NH4Cl)

o Diethyl ether or Ethyl acetate

e Anhydrous sodium sulfate (Naz2S0Oa4) or magnesium sulfate (MgSQOa4)

« Silica gel for column chromatography

Procedure:

e To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert
atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 equivalent) in
anhydrous THF dropwise at 0 °C.

» Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen
evolution ceases.

e Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

« Stir the resulting yellow to orange suspension at room temperature for 1-2 hours.

e Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

 Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete
consumption of the starting material.

o Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

o Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure S-
methyl xanthate.

Protocol 2: Triethylborane-Mediated Deoxygenation of a
Secondary Alcohol Xanthate (Example: Cyclododecanol)

Materials:

O-Cyclododecyl S-methylxanthate

Triethylborane (1.0 M solution in hexanes or THF)
Anhydrous toluene or other suitable solvent

Air (via a needle)

Silica gel for column chromatography

Procedure:

Dissolve the O-cyclododecyl S-methylxanthate (1.0 equivalent) in anhydrous toluene in a
round-bottom flask equipped with a magnetic stir bar.

Bubble a gentle stream of air through the solution for 5-10 minutes.

Add triethylborane solution (e.g., 2.0-3.0 equivalents) dropwise to the stirred solution at
room temperature. The addition is often accompanied by a slight exotherm.

After the addition is complete, leave a needle connected to an air source in the headspace of
the flask to maintain an air atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).
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e Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel, eluting with a suitable
solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure
cyclododecane.

Protocol 3: General Procedure for the Triethylborane-
Mediated Deoxygenation of a Tertiary Alcohol Xanthate

This method is particularly useful for tertiary alcohols as it avoids the high temperatures that
can lead to elimination.

Materials:

Tertiary alcohol xanthate

Triethylborane (1.0 M solution in hexanes or THF)

Anhydrous solvent (e.g., toluene, THF)

Air (via a needle)

Silica gel for column chromatography
Procedure:

e In aflask, dissolve the tertiary alcohol xanthate (1.0 equivalent) in the chosen anhydrous
solvent.

Introduce a gentle stream of air into the solution for a few minutes.

At room temperature, add the triethylborane solution (2.0-3.0 equivalents) dropwise.

Maintain an air atmosphere in the flask by leaving an air-filled balloon or a needle open to
the air in the septum.

Stir the reaction at room temperature and monitor its progress by TLC or GC.
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e Once the reaction is complete, remove the solvent in vacuo.

» Purify the residue by flash column chromatography to isolate the deoxygenated product.

Visualizations
Reaction Mechanism
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Initiation Propagation
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Step 1: Xanthate Formation
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Step 2: Deoxygenation
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Step 3: Workup & Purification

Crude Product

Golumn Chromatographa

Pure Deoxygenated Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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